1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
Descripción
Propiedades
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLQZOVSLEEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Research Findings and Gaps
- Activity Prediction : The methylsulfonyl group may enhance kinase inhibition compared to 5cp (IC₅₀ = 3.6 µM), though experimental validation is needed .
- Crystallographic Gaps : The target compound’s crystal structure remains unreported, unlike Ethyl 6-(4-cyclopropyl...carboxylate , which was resolved to 0.84 Å resolution .
- Synthetic Challenges : Scalability of the CuAAC step and purification of the multi-heterocyclic product require optimization, as seen in analogous syntheses .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare this compound, and what reaction conditions are critical for optimizing yield?
- Methodology :
- The synthesis involves multi-step protocols. First, the pyrrolidine core is functionalized with a 4-cyclopropyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with 3-(methylsulfonyl)imidazolidin-2-one is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Conditions :
- CuAAC : Requires strict anhydrous conditions and nitrogen atmosphere to prevent oxidation.
- Coupling Step : pH control (6–7) and low temperature (0–4°C) minimize side reactions.
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Monitoring Method |
|---|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C | 75–80 | TLC (Rf = 0.5 in EtOAc/hexane) |
| Imidazolidinone Coupling | EDC, HOBt, DMF, 0°C → RT, 12h | 60–65 | HPLC (≥95% purity) |
Q. What spectroscopic and chromatographic methods are recommended for characterization, and how should conflicting data be resolved?
- Primary Techniques :
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
- Cyclopropyl protons: δ 0.6–1.2 (multiplet) .
- Methylsulfonyl group: δ 3.2 (singlet, 3H) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Conflict Resolution :
- Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement . For example, triazole ring planarity and bond angles can resolve ambiguities in NMR assignments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict biological targets or reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 atom shows high electron density, suggesting hydrogen-bonding interactions .
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR). The cyclopropyl group’s steric bulk may influence binding pocket accessibility .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.
Q. What strategies address low yields during imidazolidin-2-one ring formation?
- Troubleshooting :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .
- Temperature Gradients : Slow warming (0°C → RT over 6h) reduces epimerization .
- Case Study :
- A 20% yield increase was achieved by replacing DMF with dichloromethane (DCM) and adding DMAP as a catalyst .
Q. How should discrepancies between crystallographic and spectroscopic data be analyzed?
- Approach :
- Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters to detect disorder (e.g., rotational freedom in the pyrrolidine ring) .
- Compare experimental vs. DFT-calculated NMR shifts. A >0.5 ppm deviation in methylsulfonyl protons may indicate crystal packing effects .
- Example :
- A ¹H NMR signal at δ 3.3 (DMSO-d₆) was initially assigned to methylsulfonyl but later corrected to a solvent-shifted pyrrolidine proton via NOESY .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results in different assay systems?
- Strategy :
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO tolerance ≤1%). The compound’s solubility in PBS may limit activity in cell-based assays .
- Metabolic Stability : Test liver microsome stability (e.g., mouse vs. human). Rapid degradation in mouse S9 fractions could explain false negatives .
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